molecular formula C12H10O2S B1357649 4-[(Thiophen-2-yl)methyl]benzoic acid CAS No. 1002727-90-3

4-[(Thiophen-2-yl)methyl]benzoic acid

Cat. No.: B1357649
CAS No.: 1002727-90-3
M. Wt: 218.27 g/mol
InChI Key: OAIBKSRZDOMJKZ-UHFFFAOYSA-N
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Description

4-[(Thiophen-2-yl)methyl]benzoic acid is a benzoic acid derivative featuring a thiophene ring connected via a methylene (-CH₂-) group at the para position of the benzene ring. The methylene linker likely enhances steric bulk and modulates electronic properties compared to direct thiophene substitution, influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name

4-(thiophen-2-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c13-12(14)10-5-3-9(4-6-10)8-11-2-1-7-15-11/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIBKSRZDOMJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601899
Record name 4-[(Thiophen-2-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002727-90-3
Record name 4-(2-Thienylmethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002727-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Thiophen-2-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Thiophen-2-yl)methyl]benzoic acid typically involves the reaction of thiophene derivatives with benzoic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a thiophene boronic acid with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Thiophen-2-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Benzyl alcohol or benzaldehyde derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-[(Thiophen-2-yl)methyl]benzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals, where its structure can be modified to enhance biological activity or chemical stability.

Functional Materials
The compound is utilized in the production of specialty chemicals and functional materials. Its thiophene ring can engage in π-π interactions with aromatic residues, making it suitable for applications in organic electronics and photonic devices.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of benzoic acid can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antibacterial agents .

Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrate that it can modulate inflammatory pathways, indicating its potential as a therapeutic agent for inflammatory diseases .

Potential as a Drug Candidate
Ongoing research is exploring the use of this compound as a drug candidate for various therapeutic applications. Its structural features align with criteria for drug-likeness, making it a promising scaffold for further drug development .

Case Study 1: Antiviral Activity

A study focused on the synthesis of novel benzoic acid derivatives, including this compound, demonstrated significant inhibitory activity against HIV-1. The compounds were screened for their ability to inhibit viral replication, with some derivatives showing promising results at concentrations that did not exhibit cytotoxic effects on host cells. Molecular docking studies revealed favorable binding interactions with viral proteins, highlighting the compound's potential in antiviral therapy .

Case Study 2: Cancer Treatment

Research has identified benzoic acid derivatives as inhibitors of eIF4E, a protein involved in cancer cell proliferation. This compound was part of a series of compounds tested for their ability to inhibit eIF4E activity. The results indicated that certain modifications to the benzoic acid structure enhanced its inhibitory effects, suggesting a pathway for developing novel anticancer agents based on this compound .

Data Table: Summary of Applications

Application Area Details
Chemical Synthesis Intermediate for pharmaceuticals and agrochemicals; used in functional materials development.
Biological Activity Exhibits antimicrobial and anti-inflammatory properties; potential drug candidate for various diseases.
Case Studies - Antiviral activity against HIV-1.
- Inhibition of eIF4E related to cancer treatment.

Mechanism of Action

The mechanism of action of 4-[(Thiophen-2-yl)methyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituent/Feature Key Properties/Activities Reference(s)
4-(Thiophen-2-yl)benzoic acid C₁₁H₈O₂S 204.2 Direct thiophene at para position Used in organic electronics; 97% purity
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 Thiazole ring at ortho position Research reagent; mp 139.5–140°C
4-[(3,4-Dihydroisoquinolin-2-yl)methyl]benzoic acid C₁₇H₁₅NO₂ 265.3 Dihydroisoquinoline moiety BChE inhibitors; anti-Aβ aggregation
4-[(Thiophen-2-ylformamido)methyl]benzoic acid C₁₃H₁₁NO₃S 261.29 Formamido-thiophene linker Drug impurity; stored at -20°C
Eprosartan mesylate C₂₃H₂₄N₂O₄S₂ 520.62 Thiophene-propanoic acid substituent Antihypertensive agent

Key Observations:

  • Electronic Effects: The methylene group in 4-[(Thiophen-2-yl)methyl]benzoic acid may reduce conjugation between the thiophene and benzoic acid compared to 4-(thiophen-2-yl)benzoic acid, altering redox potentials and UV-Vis absorption .
  • Steric Hindrance: Bulkier substituents (e.g., dihydroisoquinoline in ) reduce rotational freedom, impacting binding affinity in enzyme inhibition.

Biological Activity

4-[(Thiophen-2-yl)methyl]benzoic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiophene ring attached to a benzoic acid moiety, which contributes to its unique reactivity and biological activity. The presence of the electron-rich thiophene enhances its electrophilic nature, making it suitable for various biochemical interactions.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their catalytic activity. This mechanism is crucial in therapeutic applications where enzyme modulation is desired.
  • Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that the compound effectively induces apoptosis in cancer cell lines by modulating the expression of key apoptotic genes.

Gene Expression Change Mechanism
BaxIncreasedPro-apoptotic
Bcl2DecreasedAnti-apoptotic
p53IncreasedTumor suppressor
CDK4DecreasedCell cycle regulation

This data suggests a promising therapeutic role for the compound in cancer treatment by promoting apoptosis while inhibiting anti-apoptotic signals .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activities. Studies have shown that it can reduce pro-inflammatory cytokine production in various cell models, indicating its potential use in treating inflammatory diseases .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study assessed the effect of this compound on HCT116 colon cancer cells. The results indicated significant cytotoxicity at concentrations as low as 6.76 µg/mL, with flow cytometric analysis revealing cell cycle arrest at the G1/S phase .
  • Anti-inflammatory Activity :
    • Research demonstrated that treatment with the compound resulted in a marked decrease in levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its utility as an anti-inflammatory agent .

Comparison with Similar Compounds

This compound shares structural similarities with other thiophene derivatives but exhibits unique biological activities due to its specific functional groups.

Compound Activity Reference
4-(Aminomethyl)benzoic acidAntihemorrhagic
Thiophen-2-ylmethylamineAntimicrobial

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